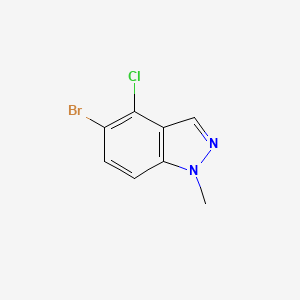

5-Bromo-4-chloro-1-methyl-1H-indazole

Description

Historical and Current Significance of Indazole Derivatives in Chemical and Biological Research

Indazole derivatives, while rare in nature, have garnered significant attention in the fields of medicinal and chemical research due to their wide array of biological activities. smolecule.comnih.gov Historically, the indazole scaffold has been recognized as a "privileged structure," meaning it is a molecular framework capable of binding to multiple biological targets. epa.gov This has led to the development of numerous synthetic indazole-containing compounds with diverse pharmacological properties, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor activities. smolecule.comnih.gov

The significance of indazoles in modern drug discovery is underscored by the number of approved drugs and clinical candidates that feature this heterocyclic core. For instance, Pazopanib is a tyrosine kinase inhibitor used in cancer therapy, and Niraparib is an anti-cancer drug for treating ovarian, fallopian tube, and breast cancer. smolecule.comnih.gov The versatility of the indazole ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired therapeutic effects. smolecule.comresearchgate.net Current research continues to explore new synthetic methodologies for creating novel indazole derivatives and evaluating their potential as therapeutic agents for a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. nih.govgoogle.comresearchgate.net

Structural Characteristics and Chemical Reactivity Considerations for Halogenated Indazoles

The introduction of halogen atoms onto the indazole scaffold significantly influences its structural and electronic properties, which in turn affects its chemical reactivity and biological activity. Halogens like bromine and chlorine are electron-withdrawing groups, which can alter the electron density distribution within the aromatic system. This modification can impact the molecule's ability to participate in intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for binding to biological targets. researchgate.net

From a chemical reactivity standpoint, halogenated indazoles are valuable synthetic intermediates. researchgate.netsemanticscholar.org The carbon-halogen bond can be readily functionalized through various cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of a wide range of substituents. sigmaaldrich.com The position of the halogen atom on the indazole ring is a critical factor in its reactivity. For example, direct halogenation of indazoles can lead to a mixture of products, and achieving regioselectivity is a key challenge in their synthesis. researchgate.netsemanticscholar.org Researchers have developed various metal-free and catalyst-based methods to control the position of halogenation, enabling the synthesis of specific isomers. researchgate.netsemanticscholar.org The presence of multiple halogens, as in 5-Bromo-4-chloro-1-methyl-1H-indazole, offers multiple sites for further chemical modification, making it a versatile building block in organic synthesis.

Research Landscape of Substituted Indazoles, with Focus on Bromine, Chlorine, and N-Methyl Substitution Patterns

The research landscape for substituted indazoles is vast, with a significant focus on understanding how different substitution patterns influence the molecule's properties. The presence of bromine and chlorine atoms, as seen in the target molecule, is a common strategy in medicinal chemistry. Halogenation can enhance the lipophilicity of a compound, potentially improving its membrane permeability and oral bioavailability. Furthermore, specific halogenation patterns have been shown to be essential for the biological activity of certain indazole derivatives. For example, a series of halogenated 1-benzylindazole-3-carboxylic acids have demonstrated potent antispermatogenic activity. acs.org

N-methylation, the addition of a methyl group to one of the nitrogen atoms in the pyrazole (B372694) ring, is another critical modification. The position of the methyl group (N-1 vs. N-2) can have a profound impact on the biological activity and physical properties of the indazole derivative. nih.govresearchgate.net Direct alkylation of 1H-indazoles often yields a mixture of N-1 and N-2 substituted products, and achieving regioselectivity is a significant synthetic challenge. nih.govachemblock.com The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govachemblock.com The specific combination of 5-bromo, 4-chloro, and 1-methyl substitution in "this compound" creates a unique chemical entity with a defined three-dimensional structure and electronic profile, making it a subject of interest for the synthesis of novel compounds with potential biological applications.

Data Tables

Table 1: Examples of Biologically Active Indazole Derivatives

| Compound Name | Biological Activity | Research Finding | Reference |

| Niraparib | Anticancer | Used for the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal, breast, and prostate cancer. | smolecule.comnih.gov |

| Pazopanib | Tyrosine Kinase Inhibitor | An FDA-approved drug for the treatment of renal cell carcinoma. | nih.govachemblock.com |

| 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid | Antispermatogenic | Showed potent activity in inhibiting spermatogenesis. | acs.org |

| 3-Phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole | Anti-inflammatory | Exhibited high anti-inflammatory activity with minimal ulcerogenic potential. | smolecule.com |

Table 2: Regioselectivity in the Halogenation of Indazoles

| Starting Material | Reagent(s) | Product(s) | Yield | Reference |

| 2-phenyl-2H-indazole | NBS in EtOH | 3-bromo-2-phenyl-2H-indazole | 97% | researchgate.net |

| 2-phenyl-2H-indazole | NCS in H₂O | 3-chloro-2-phenyl-2H-indazole | High Yield | researchgate.net |

| 4-substituted 1H-indazole | NBS | C7-bromo-4-substituted-1H-indazole | Moderate to Good | sigmaaldrich.com |

| 2H-indazoles | NBS/NCS | Mono-, poly-, and hetero-halogenated products | Moderate to Excellent | semanticscholar.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-1-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2/c1-12-7-3-2-6(9)8(10)5(7)4-11-12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQPNKNEHQDPEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 4 Chloro 1 Methyl 1h Indazole and Analogues

Strategic Approaches to Indazole Ring Construction

The formation of the indazole bicyclic system is the foundational step in synthesizing the target compound. Various methods have been established, often starting from appropriately substituted aniline (B41778) or benzaldehyde (B42025) derivatives.

One classical approach involves the diazotization of o-toluidine (B26562) derivatives, followed by an intramolecular cyclization. chemicalbook.com For the target compound, this would necessitate a starting material like 2-methyl-3-chloroaniline. Another prominent strategy is the intramolecular cyclization of o-haloarylhydrazones. This can be achieved through nucleophilic aromatic substitution (SNAr) ring closure, where arylhydrazones prepared from o-haloaldehydes react to form the indazole ring. nih.gov

More contemporary methods utilize transition-metal-catalyzed reactions. For instance, palladium-catalyzed intramolecular C-N bond formation from 2-halobenzophenone tosylhydrazones provides an efficient route to the indazole nucleus. semanticscholar.org Similarly, copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) have been developed for the synthesis of 2H-indazoles, which can be precursors to the desired 1H-isomers. organic-chemistry.orgnih.govacs.org Another innovative approach involves the [3+2] cycloaddition of diazo compounds with arynes, which are generated in situ from precursors like o-(trimethylsilyl)aryl triflates, offering a direct route to substituted indazoles. organic-chemistry.orgacs.org Flow chemistry has also been employed to safely and scalably produce N-methylated indazoles at high temperatures from precursors like 2-fluorobenzonitriles and methylhydrazine. acs.org

A plausible route to an intermediate for the title compound could start with the cyclization of a pre-halogenated precursor, such as a derivative of 2-amino-3-chlorobenzonitrile (B1280245) or a related ketone.

Regioselective Introduction of Halogen Substituents (Bromine and Chlorine)

The precise placement of bromine at the C5 position and chlorine at the C4 position is critical. This is often achieved by using a starting material already containing one or both halogens prior to indazole ring formation. For example, starting from a 3-chloro-substituted aniline derivative would place the chlorine at the C4 position of the resulting indazole. Subsequent bromination would then be directed to one of the available positions on the benzene (B151609) ring.

Alternatively, direct halogenation of the pre-formed indazole ring is a common strategy. The electronic properties of the indazole ring and any existing substituents direct the regioselectivity of these electrophilic aromatic substitution reactions.

The introduction of a bromine atom onto the indazole scaffold is a well-documented process. N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of indazoles, often at the C3 position. chim.it However, bromination on the benzo-ring portion is also feasible. For instance, a direct and regioselective C7-bromination of 4-substituted 1H-indazoles using NBS has been successfully achieved. rsc.orgrsc.org

For the synthesis of the title compound, if starting with a 4-chloro-1-methyl-1H-indazole intermediate, bromination would be directed by the existing chloro and N-methyl groups. Ultrasound-assisted bromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has also been reported as an efficient method for C3-bromination, demonstrating the ongoing development of milder and more effective protocols. rsc.orgnih.gov Visible-light photoredox catalysis, using catalysts like Rose Bengal or Erythrosine B with NBS, represents another modern approach that enhances the electrophilicity of the bromine source under mild conditions. researchgate.netdigitellinc.com

Chlorination of the indazole ring can be accomplished using various chlorinating agents. N-Chlorosuccinimide (NCS) is a common choice for this transformation. chim.itrsc.org Metal-free methods have been developed for the regioselective mono-chlorination of 2H-indazoles using NCS in solvents like ethanol (B145695) or water. rsc.org As with bromination, the position of chlorination is governed by the substituents already present on the indazole ring. In many synthetic routes for compounds like 5-Bromo-4-chloro-1-methyl-1H-indazole, the chlorine atom is typically incorporated into the starting aromatic precursor (e.g., a substituted o-toluidine or benzonitrile) before the indazole ring is constructed, simplifying the challenge of regiocontrol during the halogenation step.

| Halogenation Type | Reagent | Catalyst/Solvent | Position | Reference |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | DCM or MeCN | C3 | chim.it |

| Bromination | N-Bromosuccinimide (NBS) | - | C7 | rsc.orgrsc.org |

| Bromination | DBDMH | Ethanol / Ultrasound | C3 | rsc.org |

| Chlorination | N-Chlorosuccinimide (NCS) | Ethanol or Water | C3 | rsc.org |

N-Methylation Strategies for the 1-Position

Alkylation of the indazole nitrogen can result in a mixture of N-1 and N-2 substituted products, as the 1H-indazole tautomer is generally more stable, but the N-2 position can be kinetically favored under certain conditions. nih.govnih.govresearchgate.net Achieving regioselectivity for the N-1 position, as required for this compound, depends heavily on the choice of alkylating agent, base, and solvent. nih.gov

Using a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) with an alkylating agent like methyl iodide or dimethyl sulfate (B86663) typically favors the formation of the thermodynamically more stable N-1 methylated product. nih.govresearchgate.net The regiochemical outcome is influenced by steric and electronic factors of substituents on the indazole ring. nih.gov For example, studies on methyl 5-bromo-1H-indazole-3-carboxylate have shown that reaction conditions can be tuned to selectively yield either N-1 or N-2 alkylated products in high yields. nih.gov Computational studies suggest that the formation of the N-1 product can be driven by chelation mechanisms with certain cations (like Cs+), while other non-covalent interactions can favor N-2 substitution. nih.gov

| Desired Isomer | Base | Solvent | Typical Outcome | Reference |

|---|---|---|---|---|

| N-1 (Thermodynamic) | NaH, K2CO3 | THF, DMF | Favored N-1 product | nih.govresearchgate.net |

| N-2 (Kinetic) | - (Acidic conditions) | - | Favored N-2 product | researchgate.net |

| N-1 | NaH | THF | High N-1 selectivity with electron-deficient indazoles | nih.gov |

| N-2 | NaHMDS | DMSO | Solvent-dependent reversal of selectivity | researchgate.net |

Transition Metal-Catalyzed Reactions in the Synthesis of Functionalized Indazoles

Transition metal catalysis is a powerful tool for both the construction and subsequent functionalization of the indazole ring system. researchgate.netbenthamdirect.combohrium.comrawdatalibrary.net Palladium, copper, and rhodium are the most commonly employed metals.

Palladium-catalyzed reactions are extensively used. The Suzuki-Miyaura cross-coupling is a prime example, allowing for the arylation of halo-indazoles. rsc.orgrsc.orgrsc.org For instance, a C7-bromo-indazole can be coupled with various boronic acids to introduce aryl groups at that position. rsc.org Palladium catalysis is also crucial for intramolecular C-N bond formations to construct the indazole ring itself and for direct C-H functionalization to add substituents without pre-halogenation. semanticscholar.orgacs.orgresearchgate.net

Copper-catalyzed reactions provide alternative and often complementary pathways. Copper catalysts are effective in N-arylation reactions of arylhydrazones to form 1H-indazoles. beilstein-journals.org They are also key in one-pot, three-component syntheses of 2H-indazoles from 2-bromobenzaldehydes. nih.govacs.org

Rhodium-catalyzed reactions have enabled novel synthetic routes through C-H bond activation. For example, Rh(III)/Cu(II) catalytic systems can facilitate the C-H activation and intramolecular annulation of benzimidates with nitrosobenzenes to form 1H-indazoles. nih.gov

These catalytic methods offer high efficiency and functional group tolerance, making them invaluable for creating complex and specifically substituted indazole derivatives.

Methodologies for Elucidating Chemical Structure and Purity (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

The unambiguous determination of the structure of this compound, particularly the exact positions of the substituents, relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. nih.gov

¹H-NMR provides information on the number and environment of protons. The chemical shifts and coupling patterns of the aromatic protons on the benzene ring and the N-methyl protons are diagnostic.

¹³C-NMR is used to identify the carbon skeleton. The chemical shifts of the carbons, especially those bonded to the halogens and the nitrogen atom, are crucial for confirming the substitution pattern. nih.gov

2D NMR techniques are essential for definitive assignments, especially for distinguishing between isomers. Heteronuclear Multiple Bond Correlation (HMBC) experiments show correlations between protons and carbons over two or three bonds, which can be used to confirm the connectivity of the methyl group to the N-1 position and the placement of the halogens. nih.gov The Nuclear Overhauser Effect (NOE) can show through-space proximity between the N-1 methyl protons and the proton at the C7 position, confirming the N-1 substitution.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the molecular formula C₈H₆BrClN₂. beilstein-journals.orgresearchgate.net The isotopic pattern observed in the mass spectrum, due to the presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl), serves as a definitive indicator of the presence of these two halogens.

X-ray Crystallography provides the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in a single crystal. This method can unequivocally confirm the substitution pattern and distinguish between N-1 and N-2 isomers. nih.govacs.org

These analytical methods, used in concert, are indispensable for verifying the synthesis of the correct isomer and ensuring the purity of the final compound. researchgate.net

Investigation of Biological Activities and Molecular Mechanisms Relevant to 5 Bromo 4 Chloro 1 Methyl 1h Indazole

Anti-inflammatory Research Prospects

There are no available research articles or data that specifically investigate the anti-inflammatory properties of 5-Bromo-4-chloro-1-methyl-1H-indazole. While general indazole structures are sometimes associated with anti-inflammatory potential, a search of the scientific literature did not yield any studies that have synthesized or tested this specific compound for its effects on inflammatory pathways, such as the inhibition of cytokines or enzymes like cyclooxygenase (COX). A vendor of the compound has a predicted anti-inflammatory activity, but this is not based on empirical research. vulcanchem.com

Antimicrobial and Anti-Quorum Sensing Investigations

Specific studies on the antimicrobial or anti-quorum sensing activities of this compound are not present in the current scientific literature. Investigations into the efficacy of this compound against various bacterial or fungal strains have not been published. Consequently, there is no data available on its minimum inhibitory concentration (MIC) or its potential to interfere with bacterial communication systems (quorum sensing).

Antiviral Activity Studies

There is no available research in the public domain concerning the antiviral activity of this compound. A comprehensive search for studies evaluating this compound's ability to inhibit the replication or infectivity of any viruses yielded no results.

Exploration of Receptor Binding and Protein Interaction Profiles

The receptor binding and protein interaction profiles of this compound have not been characterized in any published scientific studies. There is no available data from binding assays, computational docking studies, or other experimental methods that would elucidate the specific biological targets of this compound. While derivatives of indazole are known to interact with a range of proteins, the specific interaction profile of this molecule remains uninvestigated. evitachem.com

Structure Activity Relationship Sar and Molecular Design Principles

Correlating Structural Variations on the Indazole Scaffold with Biological Potency

The indazole nucleus is a versatile scaffold whose biological potency can be finely tuned by introducing various functional groups. nih.govnih.gov Its structure, comprising a fused benzene (B151609) and pyrazole (B372694) ring, offers multiple positions for substitution, allowing for the modulation of electronic, steric, and hydrophobic properties. nih.gov The 1H-indazole tautomer is generally more thermodynamically stable and is considered a key pharmacophore for inhibiting enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov SAR studies have demonstrated that substituents at the C4 and C6 positions of the 1H-indazole scaffold are crucial for potent IDO1 inhibition. nih.gov

The biological activities of indazole derivatives are diverse, ranging from anti-cancer to anti-inflammatory effects. nih.govbenthamscience.com This versatility stems from the scaffold's ability to act as a "hinge-binding" fragment, a property utilized in kinase inhibitors like Linifanib, where the 1H-indazole-3-amine structure effectively binds to the hinge region of tyrosine kinases. nih.gov The potency of these derivatives can be significantly altered by seemingly minor structural changes. For instance, the addition of a methyl group to the phenyl ring of one indazole derivative resulted in a nearly five-fold increase in inhibitory activity against a specific target (IC₅₀ decreased from 3.0 µM to 0.64 µM). nih.gov Similarly, replacing a methyl group with N-alkylcarboxylic acid on a piperidine (B6355638) substituent in a series of GSK-3 inhibitors led to a substantial enhancement in potency. nih.gov

| Base Compound Series | Structural Variation | Resulting Compound | Biological Target/Assay | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| Indazole Derivative | Addition of methyl group on indazole phenyl ring | Compound 46 | Kinase Inhibition | 0.64 | nih.gov |

| Indazole Derivative (Baseline) | - | Compound 45 | Kinase Inhibition | 3.0 | nih.gov |

| 1H-indazole-3-carboxamide | Replacement of methyl on piperidine with N-ethylcarboxylic acid | Compound 51d | GSK-3 Inhibition | 0.23 | nih.gov |

| 1H-indazole-3-carboxamide (Baseline) | Methyl on piperidine ring | Compound 51a | GSK-3 Inhibition | 1.20 | nih.gov |

| 1H-indazole-3-carboxamide | Introduction of terminal carboxylic acid | Compound 51h | GSK-3 Inhibition | 0.05 | nih.gov |

Influence of Halogen Substituents (Bromine and Chlorine) on Activity and Selectivity

Halogen atoms, such as bromine and chlorine, are critical tools in medicinal chemistry for modulating a molecule's physicochemical properties and biological activity. rsc.orgnih.gov Their introduction onto the indazole scaffold can significantly alter potency, selectivity, metabolic stability, and membrane permeability. Halogens can influence binding affinity through various mechanisms, including hydrophobic interactions and the formation of halogen bonds. researchgate.net

In the context of 5-Bromo-4-chloro-1-methyl-1H-indazole, the presence of both bromine at the C5 position and chlorine at the C4 position is a deliberate design choice. The position and nature of the halogen can dramatically affect biological outcomes. For example, studies on sulfur-containing flavonoids showed that antibacterial potency increased when moving from fluorine to iodine, suggesting that atomic size can be a more dominant factor than polarity in determining activity. nih.gov In another series of compounds, substitution with halogen atoms on a benzene ring was found to increase the binding affinity to human serum albumin (HSA), with the affinity strengthening as the atomic number of the halogen increased. researchgate.net

The specific placement of halogens on the indazole ring is crucial for directing interactions with target proteins. For instance, 7-Bromo-4-chloro-1H-indazol-3-amine is a key intermediate for the potent HIV-1 capsid inhibitor, Lenacapavir, highlighting the importance of this specific halogenation pattern for achieving high-potency antiviral activity. chemrxiv.org The strategic placement of halogens serves not only to directly interact with the target but also to block or permit access to sites of metabolism, thereby improving the pharmacokinetic profile of the drug candidate.

Role of N-Methylation at Position 1 in Modulating Biological Activity

Generally, methylation of indazoles in alkaline conditions tends to produce a mixture of 1-methyl and 2-methyl isomers, with the 1-methyl isomer often predominating. rsc.org However, the reaction conditions and the nature of other substituents on the ring can shift this balance. For example, methylation of 5-nitroindazole (B105863) under neutral conditions primarily yields the 1-methyl derivative, while under acidic conditions, it produces solely the 2-methyl isomer. rsc.org This regioselectivity is critical because the two isomers can have vastly different biological effects. In one study, N-methylated derivatives of certain indazoles were evaluated for anticancer activity, demonstrating that such modifications are a viable strategy for generating new bioactive compounds. researchgate.net The N1-H of the indazole ring is often crucial for forming hydrogen bonds with target proteins, such as with the amino acid Ala564 in the ATP-binding pocket of FGFR1. nih.gov Methylation at N1 removes this hydrogen bond donor capability, which can either decrease or in some cases, reorient the binding mode to achieve potency through other interactions.

Computational and Synthetic Strategies for Rational Drug Design

The development of indazole-based compounds like this compound is increasingly driven by rational design, which combines computational modeling with advanced synthetic methodologies. nih.govnih.gov Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are employed to predict how different structural modifications will affect binding affinity and selectivity. researchgate.net For instance, docking studies have been used to guide the design of novel indazole derivatives as VEGFR-2 tyrosine kinase inhibitors, successfully predicting binding interactions similar to the approved drug Axitinib (B1684631). researchgate.net

Synthetic strategies for constructing the indazole scaffold and its derivatives are diverse and continually evolving. nih.gov Key methods include intramolecular cyclizations and transition-metal-catalyzed reactions. nih.govnih.gov The synthesis of halogenated indazoles often involves regioselective halogenation of a pre-formed indazole core or building the ring from appropriately halogenated precursors. rsc.orgchim.it For example, a practical, large-scale synthesis for 7-bromo-4-chloro-1H-indazol-3-amine was developed starting from 2,6-dichlorobenzonitrile, involving a regioselective bromination followed by cyclization with hydrazine. chemrxiv.org Similarly, methods exist for the synthesis of 5-bromo-4-fluoro-1H-indazole from 3-fluoro-2-methylaniline (B146951) via bromination and ring-closure reactions. google.com These synthetic advancements, which focus on efficiency, selectivity, and scalability, are crucial for translating computationally designed molecules into tangible drug candidates. nih.govchemrxiv.org

Advanced Computational Studies and Predictive Modeling

Molecular Docking Analysis for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in predicting the binding affinity and mode of a ligand to the active site of a target protein.

While specific docking studies on 5-Bromo-4-chloro-1-methyl-1H-indazole are not readily found, research on other substituted indazoles highlights the utility of this method. For instance, a study on new substituted indazole derivatives as potential anti-breast cancer agents used molecular docking to evaluate their binding to the aromatase enzyme. The results showed that these compounds could fit into the active site, with binding energies indicating stable interactions. Key interactions often involve hydrogen bonds with residues like Arg115 and Met374. Similarly, docking studies on indazole derivatives targeting renal cancer-related proteins and cyclooxygenase (COX) enzymes have demonstrated the ability of the indazole scaffold to form crucial interactions within the binding pockets of these targets. rsc.orgnih.gov

For this compound, molecular docking could be employed to screen a wide range of biological targets. The bromo and chloro substituents would be expected to influence the binding affinity and selectivity through halogen bonding and other electronic interactions.

Table 1: Example Molecular Docking Results for Substituted Indazole Derivatives Against Various Targets Note: This data is for analogous compounds and not this compound.

| Compound Series | Target Protein | Range of Binding Energies (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Substituted Indazoles | Aromatase | -7.7 to -8.0 | Arg115, Met374, Thr310, Leu372, Leu477 | |

| Indazole Carboxamides | Renal Cancer Protein (PDB: 6FEW) | Not specified, ranked by binding energy | Not specified | rsc.org |

| Dihydro-2H-indazoles | Cyclooxygenase-2 (COX-2) | Not specified | Not specified | nih.gov |

| Pyrrolopyridin-yl-indazoles | Aurora Kinase | Not specified | Glu211, Ala213, Lys141, Thr217, Arg220 | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

Studies on indazole derivatives have successfully employed 3D-QSAR to understand their potential as Hypoxia-inducible factor-1α (HIF-1α) inhibitors. nih.gov These models use steric and electrostatic fields to correlate the structural features of the compounds with their inhibitory potency. nih.gov The resulting contour maps can guide the design of new, more potent inhibitors by indicating where bulky groups or specific electronic features are favored or disfavored. nih.gov For this compound, a QSAR model could be developed once a series of related analogs with measured biological activity are available. The descriptors in such a model would likely include parameters related to the size and electronegativity of the halogen substituents.

Table 2: Example of QSAR Model Statistics for Indazole Derivatives as HIF-1α Inhibitors Note: This data is for analogous compounds and not this compound.

| QSAR Model Type | Statistical Parameter | Value |

|---|---|---|

| Field-based 3D-QSAR | q² (cross-validated R²) | Not Specified |

| R² (non-cross-validated R²) | Not Specified | |

| SEE (Standard Error of Estimate) | Not Specified | |

| F-value (Fischer's value) | Not Specified | |

| Gaussian-based 3D-QSAR | q² (cross-validated R²) | Not Specified |

| R² (non-cross-validated R²) | Not Specified | |

| SEE (Standard Error of Estimate) | Not Specified | |

| F-value (Fischer's value) | Not Specified |

Theoretical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations can provide valuable insights into the electronic properties and reactivity of a molecule.

For indazole derivatives, DFT studies have been used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. rsc.orgresearchgate.net The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that a molecule is more reactive. These calculations have also been used to understand the molecular electrostatic potential, which highlights the electron-rich and electron-poor regions of a molecule, crucial for understanding intermolecular interactions. researchgate.net For this compound, DFT calculations could elucidate how the electron-withdrawing nature of the bromine and chlorine atoms, and the electron-donating methyl group, influence the electronic distribution and reactivity of the indazole core.

Table 3: Example of Calculated Electronic Properties for an Indazole Molecule using DFT Note: This data is for the parent indazole molecule and not this compound.

| Property | Calculated Value | Reference |

|---|---|---|

| HOMO Energy | Not Specified | |

| LUMO Energy | Not Specified | |

| HOMO-LUMO Energy Gap (Eg) | 5.17 eV | |

| Chemical Hardness (η) | 2.58 eV | |

| Global Softness (σ) | 0.38 eV |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

In the context of drug design, MD simulations are often used to refine the results of molecular docking. While docking provides a static picture of the binding pose, MD simulations can assess the stability of the ligand-protein complex over time in a simulated physiological environment. nih.gov For example, MD simulations of indazole derivatives bound to HIF-1α have been used to confirm that the docked conformation is stable and that the key interactions are maintained throughout the simulation. nih.gov Such simulations for this compound complexed with a target protein would provide a more realistic and dynamic understanding of its binding, including the flexibility of the ligand and the protein's active site.

In Silico ADMET Prediction for Lead Optimization

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. This early assessment helps in identifying potential liabilities and optimizing lead compounds.

Various online tools and software can predict a range of ADMET properties. youtube.com For heterocyclic compounds like indazoles, properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes are critical. nih.govaudreyli.com For this compound, in silico ADMET prediction would be a crucial step in evaluating its drug-likeness. The presence of halogens can significantly impact lipophilicity and metabolic stability, which are key determinants of a drug's pharmacokinetic profile.

Table 4: Commonly Predicted In Silico ADMET Properties and Their Significance Note: This is a general table of ADMET parameters and not specific to this compound.

| ADMET Property | Significance in Drug Discovery |

|---|---|

| Absorption | |

| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. |

| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. |

| Distribution | |

| Blood-Brain Barrier (BBB) Penetration | Indicates if a compound can cross into the central nervous system. |

| Plasma Protein Binding (PPB) | Affects the free concentration of the drug available to act on its target. |

| Metabolism | |

| CYP450 Inhibition/Substrate | Predicts interactions with major drug-metabolizing enzymes, indicating potential for drug-drug interactions. |

| Excretion | |

| Renal Organic Cation Transporter | Predicts involvement in renal clearance. |

| Toxicity | |

| AMES Mutagenicity | Predicts the potential of a compound to be mutagenic. |

| hERG Inhibition | Predicts the risk of cardiac toxicity. |

Academic Research Applications and Future Directions for 5 Bromo 4 Chloro 1 Methyl 1h Indazole

Strategic Use as a Synthetic Intermediate for Novel Bioactive Molecules

The primary application of 5-bromo-4-chloro-1-methyl-1H-indazole in academic research is as a key building block for the synthesis of novel bioactive molecules. evitachem.com The presence of two distinct halogen atoms (bromine and chlorine) at the C5 and C4 positions, respectively, allows for selective and differential functionalization through various cross-coupling reactions. The methyl group at the N1 position prevents tautomerization and provides a fixed point of attachment, which can be crucial for establishing structure-activity relationships (SAR). nih.gov

The synthesis of this compound itself can be achieved through a multi-step process, often starting from precursors like 4-chloro-3-nitrobenzoic acid. evitachem.com The general synthetic route involves the formation of the indazole core, followed by halogenation. The bromine atom is typically introduced at the 5-position, and the structure is completed by cyclization. evitachem.com

The utility of this intermediate lies in its potential to generate a library of derivatives by selectively targeting the bromo and chloro substituents. For instance, the bromine at the C5 position can be readily displaced or used in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce various aryl, heteroaryl, or alkyl groups. These modifications are instrumental in exploring the chemical space around the indazole core to identify compounds with desired biological activities.

Indazole derivatives have shown a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. nih.govsmolecule.com Therefore, this compound serves as a valuable starting material for the development of new therapeutic agents.

Application in Chemical Biology as a Molecular Probe for Pathway Elucidation

While direct applications of this compound as a molecular probe are not extensively documented, its structural features make it a promising candidate for the development of such tools. Molecular probes are essential for studying biological pathways and target engagement in chemical biology. The halogenated nature of this compound allows for the introduction of reporter groups, such as fluorophores or affinity tags, through cross-coupling reactions.

For example, the bromo or chloro group could be substituted with an alkyne or azide (B81097) functionality, which can then be used in "click chemistry" reactions to attach a fluorescent dye. The resulting fluorescently labeled indazole derivative could be used to visualize the localization of its target protein within cells or to quantify target engagement in high-throughput screening assays.

Furthermore, the indazole core is a known scaffold for inhibitors of various enzymes, particularly protein kinases. nih.govnih.gov By developing derivatives of this compound that retain inhibitory activity while incorporating a reporter group, researchers can create powerful probes to study kinase signaling pathways implicated in diseases like cancer.

Development of Next-Generation Indazole-Based Research Tools and Candidate Compounds

The development of next-generation research tools and candidate compounds from this compound is an active area of research. The focus is largely on the synthesis of potent and selective inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. nih.gov

A significant number of approved cancer drugs, such as axitinib (B1684631) and pazopanib, feature an indazole core, highlighting the therapeutic potential of this scaffold. mdpi.comnih.gov The strategic functionalization of this compound allows for the fine-tuning of inhibitor potency and selectivity. For instance, structure-based drug design can be employed to synthesize derivatives that specifically target the ATP-binding site of a particular kinase.

The table below illustrates the potential for developing kinase inhibitors from indazole scaffolds, which is the primary area of application for intermediates like this compound.

| Kinase Target Family | Rationale for Targeting with Indazole Derivatives | Example of Indazole-Based Inhibitor (Not directly from the subject compound) |

| Tyrosine Kinases (e.g., VEGFR, EGFR) | The indazole scaffold can be readily modified to fit into the ATP-binding pocket of various tyrosine kinases, leading to the inhibition of tumor growth and angiogenesis. nih.gov | Pazopanib mdpi.com |

| Serine/Threonine Kinases (e.g., PLK4, Aurora Kinase) | Indazole derivatives have been shown to be effective inhibitors of serine/threonine kinases involved in cell cycle regulation, making them attractive anticancer agents. nih.gov | (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives nih.gov |

| Anaplastic Lymphoma Kinase (ALK) | Fusions and mutations in the ALK gene are drivers in several cancers. Indazole-based compounds have been developed as potent ALK inhibitors. | Entrectinib mdpi.com |

Current Challenges and Opportunities in Indazole Derivative Research

Despite the promise of indazole derivatives, several challenges remain in their development. One of the primary hurdles is achieving regioselective functionalization. nih.gov The presence of two nitrogen atoms in the pyrazole (B372694) ring can lead to the formation of N1 and N2 regioisomers during alkylation or arylation reactions, which can be difficult to separate and may exhibit different biological activities. nih.gov The use of a pre-methylated intermediate like this compound circumvents this issue for N-functionalization at the pyrazole ring, providing a clear advantage.

Another challenge lies in the potential for off-target effects. As many kinase inhibitors target the highly conserved ATP-binding site, achieving selectivity for a specific kinase over others can be difficult. This lack of selectivity can lead to unwanted side effects.

However, these challenges also present opportunities. The development of more sophisticated synthetic methodologies for the regioselective functionalization of the indazole core is an ongoing area of research. rasayanjournal.co.innih.gov Furthermore, the exploration of allosteric inhibitors, which bind to sites other than the ATP-binding pocket, offers a promising strategy for achieving greater kinase selectivity.

The diverse biological activities of indazole derivatives beyond kinase inhibition, such as their potential as synthetic cannabinoid receptor agonists, also present new avenues for research and therapeutic development. nih.gov

Future Research Trajectories and Interdisciplinary Approaches

The future of research involving this compound and its derivatives is likely to be highly interdisciplinary, combining organic synthesis, medicinal chemistry, chemical biology, and computational modeling.

Future research trajectories will likely focus on:

Expansion of the Chemical Space: Utilizing combinatorial chemistry and high-throughput screening to generate large libraries of derivatives from this compound for the discovery of novel bioactive compounds.

Target Deconvolution: For newly discovered bioactive derivatives, identifying their specific molecular targets will be crucial for understanding their mechanism of action and for further optimization. This will involve techniques such as affinity chromatography and proteomics.

Development of Covalent Inhibitors: Designing derivatives that can form a covalent bond with their target protein can lead to increased potency and prolonged duration of action. The halogenated nature of the starting material provides a handle for introducing reactive groups suitable for covalent modification.

Interdisciplinary Collaborations: Closer collaboration between synthetic chemists, biologists, and clinicians will be essential to translate promising research findings into new therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-4-chloro-1-methyl-1H-indazole, and how can intermediates be characterized?

Methodological Answer:

- Synthetic Pathways : The compound can be synthesized via sequential halogenation and alkylation. For example, bromination of 4-chloro-1H-indazole followed by N-methylation using methyl iodide under basic conditions (e.g., NaH in DMF) .

- Intermediate Characterization :

- Spectral Analysis : Use NMR to confirm methyl group integration (δ ~3.9 ppm, singlet) and bromine/chlorine substitution patterns (aromatic proton splitting). IR spectroscopy can identify C-Br (590 cm) and C-Cl (745 cm) stretches .

- Chromatography : Monitor reaction progress using TLC (silica gel, hexane:EtOAc 7:3) and confirm purity via HPLC (>95%) .

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL (e.g., anisotropic displacement parameters for heavy atoms) ensures accurate bond-length and angle measurements .

- ORTEP Visualization : Generate thermal ellipsoid plots (ORTEP-3) to validate the methyl group orientation and halogen positions, avoiding misinterpretation of steric effects .

- Conflict Resolution : If NMR data contradicts crystallography (e.g., unexpected NOE correlations), re-examine crystal packing effects or dynamic disorder using the WinGX suite .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between computational modeling and experimental data for this compound’s reactivity?

Methodological Answer:

- Modeling Adjustments :

- DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level. Compare calculated vs. experimental NMR shifts; deviations >0.5 ppm suggest solvation effects or conformational flexibility .

- Docking Studies : For enzyme inhibition assays (e.g., α-glucosidase), use AutoDock Vina to simulate binding. If experimental IC values conflict with docking scores, re-evaluate protonation states or water-mediated interactions .

Q. What strategies mitigate challenges in interpreting mass spectrometry (MS) data for halogenated indazoles?

Methodological Answer:

- Isotope Patterns : Bromine (1:1 ) and chlorine (3:1 ) generate distinct isotopic clusters. Use high-resolution MS (HRMS) to distinguish between M and fragment ions .

- Fragmentation Pathways :

- ESI-MS/MS : Dominant cleavage at the C-Br bond (m/z loss ~79/81) confirms bromine position. Chlorine loss (m/z ~35/37) indicates ortho-substitution relative to the indazole nitrogen .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

- Derivative Synthesis : Modify the methyl group (e.g., ethyl, benzyl) or halogens (e.g., fluoro, iodo). Use Suzuki-Miyaura coupling for aryl substitutions at the 5-position .

- Biological Assays :

Q. What analytical methods resolve overlapping signals in 1H^1H1H NMR spectra of halogenated indazoles?

Methodological Answer:

- Solvent Selection : Use DMSO-d to sharpen broad NH signals (if present) or CDCl for better resolution of aromatic protons.

- 2D Techniques :

- HSQC : Assign - correlations for crowded regions (e.g., 7.0–8.5 ppm).

- NOESY : Identify spatial proximity between methyl groups and adjacent substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.